molecular formula C27H30N4O4 B1680787 Saterinone CAS No. 102669-89-6

Saterinone

Cat. No. B1680787
M. Wt: 474.6 g/mol
InChI Key: KLEKLDFUYOZELG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04631281

Procedure details

9.0 g of 1-[4-(4-dimethylamino-3-buten-2-on-3-yl)-phenoxy]-3-[4-(2-methoxyphenyl)-piperazin-1-yl]-propan2-ol are heated under reflux in 100 ml of acetonitrile with 5.66 g of potassium carbonate, 0.67 g of tetrabutylammonium bisulphate and 2.52 g of cyanoacetamide for 36 hours. The solvent is then distilled off in vacuo, the residue is dissolved in 50 ml of water and the solution is neutralised with dilute hydrochloric acid and extracted several times with ethyl acetate. The extracts are dried and concentrated. The residue is purified by column chromatography on silica gel (chloroform:methanol=10:1). 2.2 g of 1-[4-(3-cyano-1,2-dihydro-6-methyl-2-oxo-pyridin-5-yl)-penoxy]-3-[4-(2-methoxyphenyl)-piperazin-1-yl]-propan-2-ol are obtained.
Name
1-[4-(4-dimethylamino-3-buten-2-on-3-yl)-phenoxy]-3-[4-(2-methoxyphenyl)-piperazin-1-yl]-propan2-ol
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
5.66 g
Type
reactant
Reaction Step Two
Quantity
2.52 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[C:4]([C:8]1[CH:32]=[CH:31][C:11]([O:12][CH2:13][CH:14]([OH:30])[CH2:15][N:16]2[CH2:21][CH2:20][N:19]([C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=3[O:28][CH3:29])[CH2:18][CH2:17]2)=[CH:10][CH:9]=1)[C:5](=O)[CH3:6].C(=O)([O-])[O-].[K+].[K+].[C:40]([CH2:42][C:43]([NH2:45])=[O:44])#[N:41]>C(#N)C.S(=O)(=O)(O)[O-].C([N+](CCCC)(CCCC)CCCC)CCC>[C:40]([C:42]1[C:43](=[O:44])[NH:45][C:5]([CH3:6])=[C:4]([C:8]2[CH:32]=[CH:31][C:11]([O:12][CH2:13][CH:14]([OH:30])[CH2:15][N:16]3[CH2:17][CH2:18][N:19]([C:22]4[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=4[O:28][CH3:29])[CH2:20][CH2:21]3)=[CH:10][CH:9]=2)[CH:3]=1)#[N:41] |f:1.2.3,6.7|

Inputs

Step One
Name
1-[4-(4-dimethylamino-3-buten-2-on-3-yl)-phenoxy]-3-[4-(2-methoxyphenyl)-piperazin-1-yl]-propan2-ol
Quantity
9 g
Type
reactant
Smiles
CN(C=C(C(C)=O)C1=CC=C(OCC(CN2CCN(CC2)C2=C(C=CC=C2)OC)O)C=C1)C
Step Two
Name
Quantity
5.66 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.52 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
0.67 g
Type
catalyst
Smiles
S([O-])(O)(=O)=O.C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent is then distilled off in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 50 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted several times with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The extracts are dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography on silica gel (chloroform:methanol=10:1)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C(NC(=C(C1)C1=CC=C(OCC(CN2CCN(CC2)C2=C(C=CC=C2)OC)O)C=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: CALCULATEDPERCENTYIELD 23.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.